molecular formula C12H12ClN3S B2741246 4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide CAS No. 860787-90-2

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide

Cat. No.: B2741246
CAS No.: 860787-90-2
M. Wt: 265.76
InChI Key: GCIRABVJNHFHFE-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide is an organic compound with the molecular formula C12H12ClN3S. This compound is characterized by the presence of a chlorobenzyl group attached to a triazinyl sulfide core, which is further substituted with two methyl groups. It is a member of the triazine family, known for its diverse applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide” is not documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5,6-dimethyl-1,2,4-triazine-3-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide
  • 4-Chlorobenzyl 4,5-dimethyl-4H-1,2,4-triazol-3-yl sulfide
  • 4-Chlorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide
  • 2,6-Dichlorobenzyl 4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

4-Chlorobenzyl 5,6-dimethyl-1,2,4-triazin-3-yl sulfide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-8-9(2)15-16-12(14-8)17-7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIRABVJNHFHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)SCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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